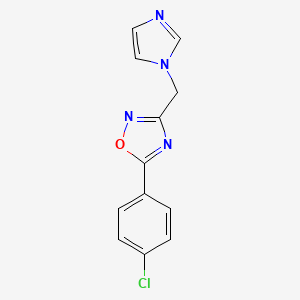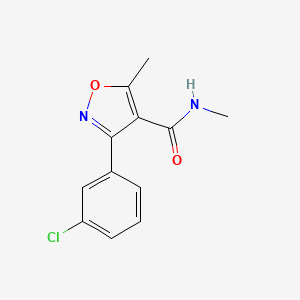
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as clotrimazole, which is an antifungal medication used to treat various fungal infections. However,
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately results in fungal cell death. In addition, it has been suggested that 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole may also exhibit its therapeutic effects through the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been found to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. Furthermore, it has been investigated for its potential antiviral activity against various viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. It is also readily available and easy to synthesize, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the scientific research application of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole. One potential area of research is the development of novel derivatives of this compound with improved therapeutic properties. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential use of this compound as a scaffold for the development of new drugs with diverse therapeutic properties is also an area of interest.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl hydrazine with ethyl chloroacetate in the presence of sodium ethoxide to form 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl ethylcarbamate. This intermediate compound is then reacted with imidazole in the presence of sodium ethoxide to yield 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole.
Scientific Research Applications
Recent studies have shown that 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole has potential therapeutic properties beyond its antifungal activity. It has been found to exhibit promising anticancer, antibacterial, antiviral, and anti-inflammatory activities. In addition, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-3-1-9(2-4-10)12-15-11(16-18-12)7-17-6-5-14-8-17/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEYSXICKPIBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CN3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-[(1H-imidazol-1-YL)methyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)




![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
![5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)
